molecular formula C17H16N4O3 B5151216 6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Cat. No.: B5151216
M. Wt: 324.33 g/mol
InChI Key: NHIOINOQIAYGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of acetic acid as a solvent and catalyst. The reaction is carried out at elevated temperatures, usually around 60°C, to facilitate the formation of the triazoloquinazoline core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, environmentally benign protocols, such as the use of green solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it inhibits VEGFR-2, thereby blocking the signaling pathway that promotes tumor growth and angiogenesis. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-DIMETHOXYPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-11-3-4-12(16(7-11)24-2)10-5-14-13(15(22)6-10)8-21-17(20-14)18-9-19-21/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIOINOQIAYGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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